molecular formula C10H11NO4 B181312 4-(4-Nitrophenyl)butyric acid CAS No. 5600-62-4

4-(4-Nitrophenyl)butyric acid

Cat. No.: B181312
CAS No.: 5600-62-4
M. Wt: 209.2 g/mol
InChI Key: WQMLUHZFRFCQDB-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butyric acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to a butyric acid moiety.

Mechanism of Action

Target of Action

4-(4-Nitrophenyl)butyric acid is primarily targeted towards esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are essential for lipid metabolism.

Mode of Action

The compound interacts with its targets (esterases and lipases) through a process known as hydrolysis . In this process, the ester bond in this compound is cleaved by these enzymes, leading to the release of 4-nitrophenol and butyric acid .

Biochemical Pathways

The hydrolysis of this compound affects the lipid metabolism pathway . The release of 4-nitrophenol and butyric acid as a result of the hydrolysis can be used to study the activity of esterases and lipases, providing insights into the mechanisms of action of these enzymes and their role in lipid metabolism .

Pharmacokinetics

The compound’s interaction with esterase and lipase enzymes suggests that it may be metabolized in the body through enzymatic hydrolysis .

Result of Action

The hydrolysis of this compound by esterase and lipase enzymes results in the release of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods .

Action Environment

The action of this compound is influenced by various environmental factors such as pH, temperature, and the presence of inhibitors or activators . These factors can affect the activity of the esterase and lipase enzymes, thereby influencing the hydrolysis of the compound and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)butyric acid typically involves the nitration of phenylbutyric acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and for use in various research applications .

Properties

IUPAC Name

4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMLUHZFRFCQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204572
Record name 4-(4-Nitrophenyl)butyric acid
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5600-62-4
Record name 4-Nitrobenzenebutanoic acid
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Record name 4-(4-Nitrophenyl)butyric acid
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Record name 5600-62-4
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Record name 4-(4-Nitrophenyl)butyric acid
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Record name 4-(4-nitrophenyl)butyric acid
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Q & A

Q1: What is the role of 4-(4-Nitrophenyl)butyric acid in the synthesis of purple dye couplers?

A1: In the synthesis of purple dye couplers [], this compound serves as a key building block. It reacts with a hydrazine derivative (compound 6 in the study) to form a hydrazide. This hydrazide then undergoes cyclization to yield a pyrazolotriazole derivative (compound 7), which is further modified to create the final purple dye coupler molecule.

Q2: How does the presence of this compound in the dye coupler structure affect its properties?

A2: While the provided research doesn't explicitly investigate the direct influence of this compound on the final dye color, it highlights its role in the overall synthesis of the coupler molecule []. The study focuses on the impact of varying the leaving group attached to the coupler structure, ultimately affecting the coupler's acidity and coupling rate with aryl azides during dye formation. Further research would be needed to decouple the specific influence of this compound on the dye's color properties.

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